molecular formula C24H15ClO7 B593802 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester CAS No. 1449468-52-3

3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester

Cat. No. B593802
CAS RN: 1449468-52-3
M. Wt: 450.8
InChI Key: HXGLCRUIOUOINC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester is a complex chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester involves the inhibition of reactive oxygen species (ROS) and the suppression of pro-inflammatory cytokines. This results in the reduction of oxidative stress and inflammation, which are key factors in the development of many diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester exhibits a wide range of biochemical and physiological effects. It has been found to reduce lipid peroxidation, increase antioxidant enzyme activity, and improve mitochondrial function. Additionally, it has been shown to reduce inflammation, protect against DNA damage, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester is its excellent stability and solubility in various solvents. This makes it easy to use in lab experiments. However, one of the limitations is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research and development of 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester. These include the exploration of its potential as a therapeutic agent for the treatment of various diseases, the development of new synthesis methods to reduce costs, and the investigation of its potential as a food preservative due to its antioxidant properties.
In conclusion, 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester is a complex chemical compound with a wide range of potential applications in scientific research. Its unique properties make it a promising candidate for the development of new drugs and therapies for the treatment of various diseases. Further research is needed to explore its full potential and to develop new synthesis methods to reduce costs and increase its availability.

Synthesis Methods

The synthesis of 3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester involves several steps. The first step is the preparation of 3-chloro-4-hydroxybenzoic acid, which is then esterified with 1-naphthol in the presence of a catalyst. The resulting product is then treated with 3,4-dihydroxybenzoyl chloride to obtain the final product.

Scientific Research Applications

3-Chloro-4-hydroxy-benzoicacid-3-[(3,4-dihydroxybenzoyl)oxy]-1-naphthalenylester has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit excellent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLCRUIOUOINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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